molecular formula C13H10INO4S B484906 4-[(4-Iodophenyl)sulfonylamino]benzoic acid CAS No. 126146-00-7

4-[(4-Iodophenyl)sulfonylamino]benzoic acid

Cat. No.: B484906
CAS No.: 126146-00-7
M. Wt: 403.19g/mol
InChI Key: YHCIAOWCNGYCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Iodophenyl)sulfonylamino]benzoic acid is an organic compound with the molecular formula C13H10INO4S and a molecular weight of 403.19 g/mol. This compound is characterized by the presence of an iodophenyl group, a sulfonylamino group, and a benzoic acid moiety. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenyl)sulfonylamino]benzoic acid typically involves the reaction of 4-iodoaniline with benzenesulfonyl chloride to form 4-iodophenylsulfonamide. This intermediate is then reacted with 4-carboxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenyl)sulfonylamino]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids.

Scientific Research Applications

4-[(4-Iodophenyl)sulfonylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling, the compound acts as a substrate that undergoes transmetalation with palladium, leading to the formation of new carbon-carbon bonds . The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfonylamino]benzoic acid
  • 4-[(4-Chlorophenyl)sulfonylamino]benzoic acid
  • 4-[(4-Fluorophenyl)sulfonylamino]benzoic acid

Uniqueness

4-[(4-Iodophenyl)sulfonylamino]benzoic acid is unique due to the presence of the iodine atom, which makes it particularly suitable for certain types of substitution reactions, such as Suzuki-Miyaura coupling . The iodine atom’s larger size and higher reactivity compared to other halogens like bromine, chlorine, and fluorine, provide distinct advantages in synthetic applications.

Properties

IUPAC Name

4-[(4-iodophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCIAOWCNGYCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.